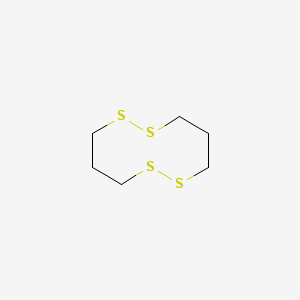![molecular formula C21H16O4 B14725622 [1-(Pyren-1-yl)ethyl]propanedioic acid CAS No. 6272-56-6](/img/structure/B14725622.png)
[1-(Pyren-1-yl)ethyl]propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Pyren-1-yl)ethyl]propanedioic acid is a chemical compound known for its unique structure, which includes a pyrene moiety attached to an ethyl group and a propanedioic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Pyren-1-yl)ethyl]propanedioic acid typically involves the reaction of pyrene with ethyl bromoacetate, followed by hydrolysis and decarboxylation. The reaction conditions often require the use of a strong base, such as sodium hydroxide, and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(Pyren-1-yl)ethyl]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-(Pyren-1-yl)ethyl]propanedioic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound can be used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence. This property makes it useful for studying biological processes and interactions at the molecular level.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with biological molecules can be harnessed to design new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance and durability of these materials.
Wirkmechanismus
The mechanism of action of [1-(Pyren-1-yl)ethyl]propanedioic acid involves its interaction with molecular targets through various pathways. The pyrene moiety can intercalate into DNA, affecting gene expression and cellular processes. Additionally, the compound can interact with proteins and enzymes, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1-(Pyren-1-yl)ethyl]acetic acid
- [1-(Pyren-1-yl)ethyl]butanedioic acid
- [1-(Pyren-1-yl)ethyl]benzoic acid
Uniqueness
Compared to similar compounds, [1-(Pyren-1-yl)ethyl]propanedioic acid stands out due to its specific combination of the pyrene moiety and the propanedioic acid group. This unique structure imparts distinct chemical and physical properties, making it particularly valuable for applications requiring strong fluorescence and specific molecular interactions.
Eigenschaften
CAS-Nummer |
6272-56-6 |
|---|---|
Molekularformel |
C21H16O4 |
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
2-(1-pyren-1-ylethyl)propanedioic acid |
InChI |
InChI=1S/C21H16O4/c1-11(17(20(22)23)21(24)25)15-9-7-14-6-5-12-3-2-4-13-8-10-16(15)19(14)18(12)13/h2-11,17H,1H3,(H,22,23)(H,24,25) |
InChI-Schlüssel |
MHRXBOPGEVHNRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



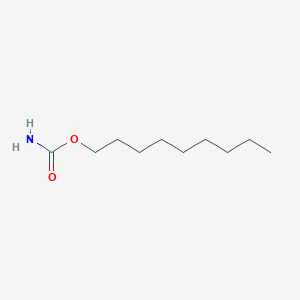

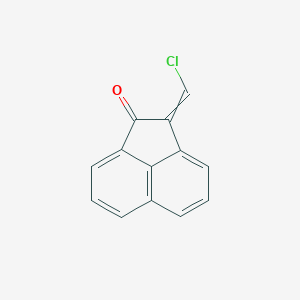
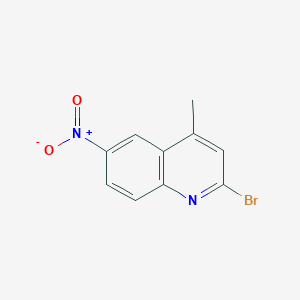
![N-{2-[Cyclohexyl({1-[(4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)amino]-2-oxoethyl}-N-(3-methoxypropyl)-4-methylbenzamide](/img/structure/B14725573.png)
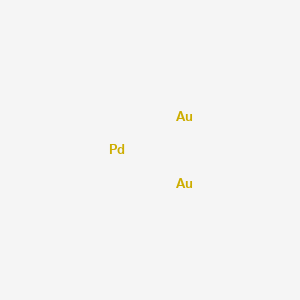

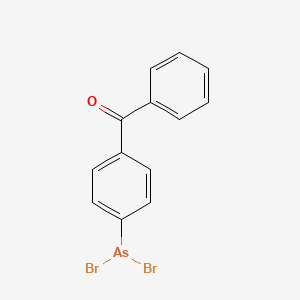
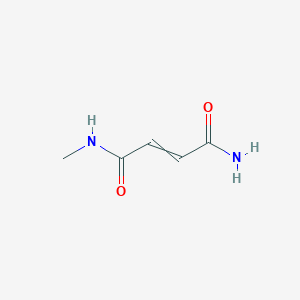
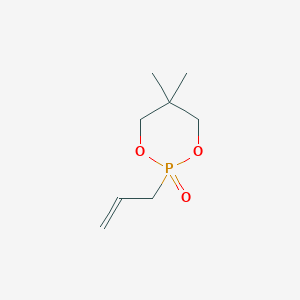
![N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide](/img/structure/B14725600.png)
